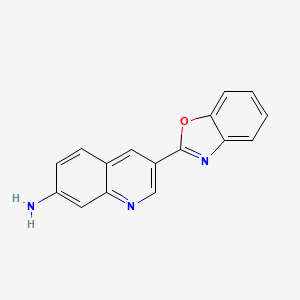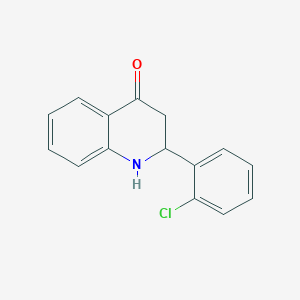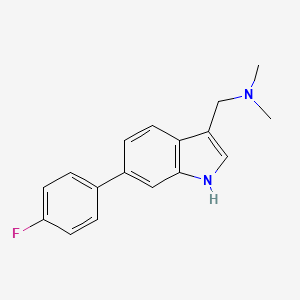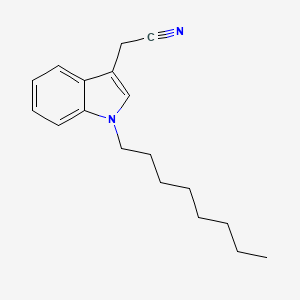
2-Bromo-3,6-dimethoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-dimethoxynaphthalene is an organic compound with the molecular formula C12H11BrO2 It is a brominated derivative of naphthalene, featuring two methoxy groups at the 3 and 6 positions and a bromine atom at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,6-dimethoxynaphthalene typically involves the bromination of 3,6-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the 2 position . The reaction can be represented as follows:
3,6-dimethoxynaphthalene+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of photochemical bromination techniques can also be employed to enhance the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3,6-dimethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: The bromine atom can be reduced to form 3,6-dimethoxynaphthalene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: 3,6-dimethoxynaphthalene.
Aplicaciones Científicas De Investigación
2-Bromo-3,6-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound’s core structure is present in several biologically active molecules, making it a potential candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3,6-dimethoxynaphthalene in various applications depends on its chemical reactivity. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy groups can be converted to more reactive species, facilitating further chemical transformations. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in medicinal chemistry and materials science .
Comparación Con Compuestos Similares
- 1-Bromo-2,3-dimethoxynaphthalene
- 2,7-Dibromo-3,6-dimethoxynaphthalene
- 1,4-Dimethoxynaphthalene-2-methyl
Comparison: 2-Bromo-3,6-dimethoxynaphthalene is unique due to the specific positioning of the bromine and methoxy groups, which influence its reactivity and applications. Similarly, 2,7-Dibromo-3,6-dimethoxynaphthalene has two bromine atoms, which can further diversify its chemical behavior and uses .
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
2-bromo-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-4-3-8-6-11(13)12(15-2)7-9(8)5-10/h3-7H,1-2H3 |
Clave InChI |
IRNQKZLCYOMLHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC(=C(C=C2C=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)



![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)




![Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B11855004.png)
